Pyrosilicic acid

Descripción

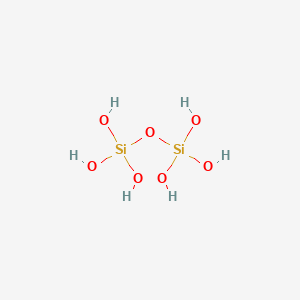

Pyrosilicic acid (H₆Si₂O₇), also termed disilicic acid, is a dimeric form of silicic acid formed by the condensation of two orthosilicic acid (H₄SiO₄) molecules via a shared oxygen atom (Si–O–Si bridge) . Its molecular structure consists of two tetrahedral SiO₄ units connected by a bridging oxygen, making it the simplest oligomer in the polymerization pathway of silicic acids toward quartz (SiO₂) formation . This compound is metastable in aqueous solutions and serves as a critical intermediate in silica dissolution and precipitation processes . It is frequently employed in computational chemistry as a surrogate for quartz to model silica’s bonding environment due to its structural simplicity .

Propiedades

Fórmula molecular |

H6O7Si2 |

|---|---|

Peso molecular |

174.21 g/mol |

Nombre IUPAC |

trihydroxy(trihydroxysilyloxy)silane |

InChI |

InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |

Clave InChI |

KDJOAYSYCXTQGG-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)O[Si](O)(O)O |

SMILES canónico |

O[Si](O)(O)O[Si](O)(O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Condensation and Polymerization

Pyrosilicic acid participates in condensation reactions to form higher-order silicates. This process involves the elimination of water and the formation of Si–O–Si linkages:

-

Kinetics : At 25°C, dimeric this compound reacts with molybdate in 10 minutes, while monomeric orthosilicic acid reacts in 75 seconds .

-

Activation Energy : Formation of trimers from this compound requires an activation energy of 77 kJ·mol⁻¹ (273–323 K) .

Hydrolysis and Depolymerization

This compound reversibly hydrolyzes in aqueous solutions to yield orthosilicic acid:

-

pH Dependence : Hydrolysis rates plateau at circumneutral pH (6.0–7.5), favoring stability of the dimer .

-

Equilibrium : At 25°C, the equilibrium constant for hydrolysis is K ≈ 10⁻⁴ , favoring depolymerization under dilute conditions .

Acid-Base Behavior

This compound exhibits weak acidity, with dissociation constants influenced by hydrogen bonding and oligomerization:

-

pKa Values : Computational studies estimate a pKa of 10.43 for this compound, aligning with experimental ranges (9.5–10.7) .

Interaction with Metal Ions

This compound forms complexes with divalent cations (e.g., Ca²⁺, Zn²⁺), influencing mineral precipitation:

Reaction with Molybdate

This compound reacts with molybdate ions to form yellow silicomolybdate complexes, a key analytical method for silicon quantification:

-

Kinetic Selectivity : Reaction completion requires 10 minutes , distinguishing it from colloidal silica .

Table 1: Thermodynamic and Kinetic Parameters of this compound Reactions

| Reaction Type | Parameter | Value | Source |

|---|---|---|---|

| Condensation (Trimer Formation) | Activation Energy (Eₐ) | 77 kJ·mol⁻¹ | |

| Hydrolysis | Equilibrium Constant (K) | 10⁻⁴ | |

| Acid Dissociation | pKa | 10.43 | |

| Metal Complexation (Ca²⁺) | Log K | –3.19 |

Table 2: Reaction Times with Molybdate

| Silicic Acid Species | Reaction Time (25°C) |

|---|---|

| Monomeric (H₄SiO₄) | 75 seconds |

| Dimeric (H₆Si₂O₇) | 10 minutes |

| Oligomeric Polysilicates | >1 hour |

Comparación Con Compuestos Similares

Comparison with Similar Silicic Acid Compounds

Structural and Chemical Properties

Silicic acids are classified based on their degree of polymerization and hydration. Key compounds compared include:

Key Differences :

Polymerization State: Orthosilicic acid is the monomer, while this compound represents the first polymerization step. Quartz is the fully polymerized end-product . this compound’s Si–O–Si bond angle (~144°) and bond length (1.62 Å) are critical in modeling quartz’s structural flexibility, as narrower angles correlate with longer bonds .

Solubility and Stability :

- Orthosilicic acid is stable only in dilute solutions (<2 mM); it condenses into this compound at higher concentrations .

- This compound is transient in solution, forming during silica dissolution and acting as a precursor to colloidal silica (120 mg/L solubility) .

- Quartz, being fully polymerized, has minimal solubility (~4 mg/L) compared to amorphous silica .

Applications: this compound: Used in quantum mechanical models to simulate silica’s interactions in bitumen, hydrated lime composites, and multi-scale simulations . Orthosilicic acid: Precursor for silica gels and nanoparticles in industrial applications . Sodium pyrosilicate (Na₆Si₂O₇): A this compound derivative used as a binder in adhesives and cements .

Research Findings

- Polymerization Dynamics : this compound forms within minutes during silica dissolution in alkaline conditions (e.g., NaOH), preceding the formation of larger oligomers and colloidal particles .

- Computational Utility : this compound’s simplified structure allows accurate modeling of quartz’s electronic properties, such as dipole interactions in hybrid quantum/classical simulations .

- Thermal Behavior : this compound’s dissociation energy (calculated at ~200 kcal/mol) is lower than quartz’s, reflecting its intermediate stability .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing pyrosilicic acid (H₆Si₂O₇) in laboratory settings, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via controlled acidification of sodium silicate solutions under mild conditions (pH ~2–3) to prevent polymerization. Purity optimization involves:

- Titration monitoring : Use of pH-stat systems to ensure precise acid addition .

- Purification : Vacuum filtration or lyophilization to isolate the compound from byproducts like metasilicic acid.

- Purity verification : Conductometric titration for quantifying residual ions (e.g., Na⁺) and NMR spectroscopy (²⁹Si) to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., FT-IR, Raman) be applied to characterize the structural properties of this compound?

- Methodological Answer :

- FT-IR : Identify Si-O-Si asymmetric stretching vibrations (950–1100 cm⁻¹) and Si-OH bending modes (~800 cm⁻¹). Compare with reference spectra for disilicates to rule out polymerization .

- Raman spectroscopy : Detect symmetric stretching modes of Si-O bonds (600–800 cm⁻¹) to differentiate this compound from orthosilicic acid (H₄SiO₄) .

- Cross-validation : Pair spectroscopic data with X-ray diffraction (for crystalline analogs) or mass spectrometry (for molecular weight confirmation) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the hygroscopic behavior of this compound, and how can environmental variables be controlled?

- Methodological Answer :

- Controlled environments : Use gloveboxes with <5% relative humidity (RH) to prevent premature hydration. Real-time monitoring via hygrometers is essential .

- Kinetic studies : Employ thermogravimetric analysis (TGA) under varying RH levels to quantify water absorption rates.

- Data contradictions : Address discrepancies by standardizing sample preparation (e.g., pre-drying at 100°C for 24 hours) and replicating experiments across multiple labs .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH° or pKa values) for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate datasets from peer-reviewed studies and apply statistical tools (e.g., Grubbs’ test) to identify outliers .

- Standardization : Re-measure properties using unified protocols (e.g., calorimetry for ΔfH° and potentiometric titration for pKa) .

- Computational validation : Compare experimental results with DFT calculations (e.g., Gaussian software) to verify Si-O bond dissociation energies .

Q. What strategies are effective for modeling the aqueous speciation of this compound under varying pH conditions?

- Methodological Answer :

- Equilibrium modeling : Use software like PHREEQC or Geochemist’s Workbench to simulate speciation. Input validated stability constants for H₆Si₂O₇ ⇌ 2H₄SiO₄ + H₂O .

- Experimental calibration : Validate models with ion chromatography (IC) or capillary electrophoresis (CE) to quantify silicate anions (e.g., H₃SiO₄⁻) at pH 7–10 .

- Contradiction resolution : Cross-check results with synchrotron X-ray absorption spectroscopy (XAS) to confirm Si coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.